1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrazole ring, a thiophene ring, and an aldehyde group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde and ethyl hydrazinecarboxylate.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The pyrazole ring can undergo reduction using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions with reagents like bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Bromine, acetic acid.
Major Products Formed:
Oxidation: 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-methanol.
Substitution: 2-bromo-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde
These compounds differ in the position of the aldehyde group on the pyrazole ring, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXBJABOXRDDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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